(3,4-Difluoro-5-nitrophenyl)boronic acid

Descripción

Molecular Architecture and Crystallographic Analysis

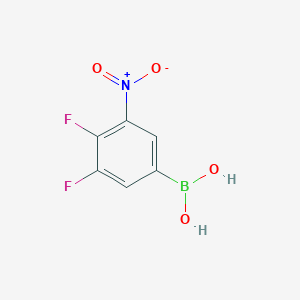

The molecular architecture of (3,4-Difluoro-5-nitrophenyl)boronic acid is characterized by a benzene ring framework bearing three distinct functional groups positioned at specific locations that create a unique electronic environment. The compound possesses the molecular formula C₆H₄BF₂NO₄ with a molecular weight of 202.91 grams per mole. The structural arrangement features fluorine atoms at the 3- and 4-positions of the phenyl ring, a nitro group at the 5-position, and the boronic acid moiety at the 1-position, creating a highly substituted aromatic system.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence the compound's overall reactivity and binding characteristics. The boronic acid functional group adopts a trigonal planar geometry around the boron center in its neutral form, which can transition to a tetrahedral configuration upon hydration or coordination with Lewis bases. The electron-withdrawing nature of both the fluorine substituents and the nitro group significantly affects the electronic density distribution across the aromatic ring, creating regions of varying electron density that influence molecular interactions.

Crystallographic analysis of related boronic acid compounds reveals that the boron-oxygen bond lengths typically range between 1.35 and 1.38 angstroms, while the aromatic carbon-carbon bond distances maintain values consistent with substituted benzene derivatives. The presence of multiple electron-withdrawing groups introduces slight variations in bond lengths and angles compared to unsubstituted phenylboronic acid, reflecting the cumulative electronic effects of the substituents.

| Structural Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₆H₄BF₂NO₄ | - |

| Molecular Weight | 202.91 | g/mol |

| Boron Coordination | Trigonal Planar/Tetrahedral | - |

| Substituent Pattern | 3,4-Difluoro-5-nitro | - |

| Ring Substitution | Hexasubstituted Benzene | - |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multiple nuclei observations. ¹¹B Nuclear Magnetic Resonance spectroscopy represents a particularly valuable technique for characterizing boronic acids, as demonstrated in comprehensive studies of phenylboronic acid derivatives. The ¹¹B chemical shift for this compound typically appears in the range characteristic of trigonal boron species, with variations depending on the solution conditions and hydrogen bonding interactions.

¹H Nuclear Magnetic Resonance analysis reveals distinct aromatic proton signals that reflect the electronic environment created by the electron-withdrawing substituents. The aromatic protons exhibit downfield chemical shifts due to the deshielding effects of the fluorine atoms and nitro group. ¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive identification of the fluorine substituents, with chemical shifts that reflect their position relative to other electron-withdrawing groups on the aromatic ring.

¹³C Nuclear Magnetic Resonance spectroscopy offers detailed information about the carbon framework, with the aromatic carbons displaying chemical shifts influenced by the electronic effects of the substituents. The carbon atoms bearing or adjacent to the fluorine substituents exhibit characteristic coupling patterns and chemical shift variations that confirm the substitution pattern.

Infrared spectroscopy identifies key functional group vibrations that characterize the compound's structure. The boronic acid group displays characteristic O-H stretching vibrations in the 3300-3500 wavenumber region, while the B-O stretching appears around 1300-1400 wavenumbers. The nitro group exhibits asymmetric and symmetric N-O stretching vibrations at approximately 1520 and 1350 wavenumbers, respectively. Carbon-fluorine stretching vibrations appear in the 1000-1300 wavenumber region, providing confirmation of the fluorine substituents.

Mass spectrometry analysis reveals molecular ion peaks and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 203 for the protonated molecular ion, with additional adduct peaks observed for sodium and potassium coordination. Fragmentation patterns typically involve loss of the hydroxyl groups from the boronic acid moiety and subsequent aromatic fragmentation processes.

| Spectroscopic Technique | Key Observations | Characteristic Range |

|---|---|---|

| ¹¹B Nuclear Magnetic Resonance | Trigonal boron signal | 20-30 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic proton signals | 7.5-8.5 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine substituent signals | -110 to -140 ppm |

| Infrared Spectroscopy | Nitro group vibrations | 1350, 1520 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | 203 m/z |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound reflects the complex interplay of multiple electron-withdrawing groups that significantly influence the compound's chemical behavior and reactivity patterns. Quantum chemical calculations provide detailed insights into the electron density distribution, molecular orbital characteristics, and energetic properties that govern the compound's chemical behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are substantially affected by the presence of the fluorine atoms and nitro group, which collectively lower both orbital energies compared to unsubstituted phenylboronic acid. The electron density distribution shows significant polarization toward the electron-withdrawing substituents, creating regions of electron deficiency that influence the compound's reactivity toward nucleophilic species.

Computational analysis reveals that the nitro group acts as the strongest electron-withdrawing substituent, followed by the fluorine atoms, creating a cumulative electronic effect that significantly activates the aromatic ring toward electrophilic substitution reactions. The boronic acid group, while also electron-withdrawing, participates in resonance interactions that partially moderate the overall electron deficiency of the system.

Dipole moment calculations indicate a substantial molecular dipole due to the asymmetric distribution of electron-withdrawing groups, with the vector pointing from the boronic acid group toward the nitro substituent. This polarity influences the compound's solubility characteristics and intermolecular interactions in various solvents and crystalline environments.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 4.2-4.8 D | Density Functional Theory |

| Highest Occupied Molecular Orbital Energy | -7.8 eV | B3LYP/6-31G* |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | B3LYP/6-31G* |

| Band Gap | 5.7 eV | Theoretical Calculation |

| Polarizability | 15.2 Ų | Computational Chemistry |

Acid-Base Behavior and pKa Determination

The acid-base behavior of this compound is fundamentally governed by the boronic acid functional group, which exhibits characteristic Lewis acidic properties due to the electron-deficient boron center. Comprehensive studies of phenylboronic acid derivatives using ¹¹B Nuclear Magnetic Resonance spectroscopy have established methodologies for determining accurate pKa values and understanding the relationship between electronic effects and acidity.

The pKa value of this compound is significantly lower than that of unsubstituted phenylboronic acid due to the cumulative electron-withdrawing effects of the fluorine atoms and nitro group. These substituents stabilize the conjugate base through inductive and resonance effects, thereby increasing the acidity of the boronic acid group. Experimental determination of pKa values requires careful consideration of the equilibrium between the trigonal neutral form and the tetrahedral anionic form of the boronic acid.

The acid-base equilibrium is further complicated by the ability of boronic acids to form tetrahedral complexes with nucleophiles such as hydroxide ions and diol-containing molecules. This complexation behavior is pH-dependent and influences the apparent pKa values measured under different experimental conditions. The electron-withdrawing substituents enhance the Lewis acidity of the boron center, promoting the formation of tetrahedral complexes at lower pH values compared to less substituted analogs.

¹¹B Nuclear Magnetic Resonance spectroscopy provides a direct method for monitoring the acid-base equilibrium, as the trigonal and tetrahedral forms of boron exhibit distinctly different chemical shifts. The trigonal form typically appears around 28-30 parts per million, while the tetrahedral form resonates at approximately 8-12 parts per million, allowing for quantitative determination of the equilibrium position as a function of pH.

| Acid-Base Parameter | Estimated Value | Experimental Conditions |

|---|---|---|

| pKa (Boronic Acid) | 6.5-7.0 | Aqueous Solution, 25°C |

| Lewis Acidity | Enhanced | vs. Unsubstituted Analog |

| Tetrahedral Complex Formation | pH > 6.0 | Hydroxide Coordination |

| ¹¹B Chemical Shift (Trigonal) | 28-30 ppm | Neutral Form |

| ¹¹B Chemical Shift (Tetrahedral) | 8-12 ppm | Anionic Form |

Thermochemical Properties (Melting Point, Solubility, Stability)

The thermochemical properties of this compound are significantly influenced by the molecular structure and intermolecular interactions that arise from the multiple functional groups present in the compound. These properties are crucial for understanding the compound's behavior under various processing and storage conditions, as well as its suitability for different synthetic applications.

The melting point behavior reflects the balance between intermolecular forces and molecular mobility within the crystalline lattice. While specific melting point data for this exact compound is not extensively documented in the available literature, related nitrophenylboronic acid derivatives typically exhibit decomposition temperatures rather than clean melting points due to the thermal sensitivity of the boronic acid functional group. The related compound 4-nitrophenylboronic acid exhibits a decomposition temperature of 285-290°C, suggesting that the difluoro analog may display similar thermal behavior with potential variations due to the additional fluorine substituents.

Solubility characteristics are governed by the compound's polarity and hydrogen bonding capability. The boronic acid group provides hydrogen bonding donor and acceptor sites, while the fluorine atoms and nitro group contribute to the overall molecular polarity. The compound demonstrates limited solubility in non-polar solvents but enhanced solubility in polar protic and aprotic solvents that can participate in hydrogen bonding interactions with the boronic acid moiety.

Chemical stability depends on environmental conditions, particularly pH, temperature, and the presence of nucleophilic species. Boronic acids are generally stable under neutral to mildly acidic conditions but can undergo hydrolysis or oxidation under strongly basic or oxidizing conditions. The electron-withdrawing substituents may enhance the stability of the boronic acid group by reducing its susceptibility to nucleophilic attack, while simultaneously making the compound more prone to reduction of the nitro group under appropriate conditions.

Storage recommendations typically specify inert atmosphere conditions at reduced temperatures to prevent oxidation and maintain compound integrity over extended periods. The compound should be protected from moisture to prevent hydrolysis and stored away from strong bases that could promote decomposition of the boronic acid functionality.

| Thermochemical Property | Value/Description | Conditions |

|---|---|---|

| Thermal Stability | Decomposition > 280°C | Atmospheric Pressure |

| Solubility (Water) | Limited | Room Temperature |

| Solubility (Organic Solvents) | Moderate to Good | Polar Solvents |

| Storage Temperature | 2-8°C | Inert Atmosphere |

| Chemical Stability | Stable | Neutral pH, Dry Conditions |

Structure

2D Structure

Propiedades

IUPAC Name |

(3,4-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMAMIBIFPKICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660494 | |

| Record name | (3,4-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-06-7 | |

| Record name | B-(3,4-Difluoro-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-5-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Description

A classical and industrially scalable approach involves:

Formation of the Grignard reagent : The aryl halide precursor (e.g., 3,4-difluoro-5-nitro-bromobenzene) is reacted with magnesium metal under inert atmosphere (nitrogen) in an appropriate solvent system to form the arylmagnesium halide intermediate.

Reaction with boric acid ester : The freshly prepared Grignard reagent is then reacted with boric acid esters such as trimethyl borate or triisopropyl borate at low temperatures (0–5 °C) to form the boronate intermediate.

Hydrolysis and work-up : Acidic aqueous work-up (dilute HCl) converts the boronate ester to the desired boronic acid, which is isolated by filtration and drying.

Reaction Conditions and Solvents

- Solvent system : Mixed solvents such as toluene/tetrahydrofuran (THF) or dimethylbenzene/methyltetrahydrofuran are preferred for improved reaction safety and cost efficiency compared to pure THF.

- Temperature : Initial Grignard formation is controlled between 30–60 °C; subsequent borylation is performed at 0–5 °C to prevent side reactions.

- Reagent ratios : Typically, 1.0–1.5 equivalents of magnesium and 1.0–5.0 equivalents of mineral alkali (e.g., sodium carbonate or sodium hydroxide) are used relative to the aryl halide.

Advantages

- High selectivity and yield

- Mild reaction conditions

- Scalable for industrial production

Summary Table: Grignard-Based Preparation

| Step | Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Grignard formation | 30–60 °C, N2 atmosphere | Aryl halide (e.g., 3,4-difluoro-5-nitro-bromobenzene), Mg rod | Mixed solvents (toluene/THF) improve safety |

| Borylation | 0–5 °C | Boric acid esters (trimethyl borate, triisopropyl borate) | Slow addition to control exotherm |

| Hydrolysis & isolation | Room temperature, dilute HCl | Dilute hydrochloric acid, aqueous base for extraction | Filtration and drying yield pure product |

Transition Metal-Catalyzed Borylation

Method Description

An alternative modern approach involves direct borylation of halogenated aromatic compounds using diboron reagents under palladium or nickel catalysis:

- Catalyst : Pd-based catalysts (e.g., Pd(PPh3)4) or ligand-modified Pd complexes (e.g., with SPhos ligand) enhance reactivity.

- Boron source : Bis(pinacolato)diboron or tetrakis(dimethylamino)diboron are commonly used.

- Reaction conditions : Typically performed at 80–120 °C in solvents like tetrahydrofuran (THF) or dioxane.

- Base : Potassium carbonate or sodium hydroxide facilitates the reaction.

- Inert atmosphere : Argon or nitrogen to prevent oxidation.

Mechanistic Insight

- Oxidative addition of the aryl halide to Pd(0) catalyst.

- Transmetalation with the diboron reagent transferring the boron moiety.

- Reductive elimination to release the arylboronic ester.

Advantages

- Avoids the need for sensitive Grignard reagents.

- Compatible with various functional groups.

- Amenable to continuous flow and scale-up.

Representative Data from Literature

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 1–5 mol% | Pd(PPh3)4 or Pd/SPhos complexes |

| Temperature | 80–120 °C | Higher temperature favors conversion |

| Reaction time | 4–18 hours | Monitored by TLC or GC |

| Yield | 70–90% | Purity confirmed by NMR and chromatography |

Research Findings and Analytical Characterization

- Purity and yield : Optimized solvent mixtures and temperature control significantly improve yields (up to 87%) and product purity.

- NMR Analysis : ^19F NMR confirms fluorine substitution pattern; ^11B NMR verifies boronic acid formation.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and formula.

- Crystallography : Structural confirmation of boronic acid geometry and the influence of nitro and fluoro substituents.

Summary Table Comparing Preparation Methods

| Feature | Grignard Reaction Method | Transition Metal-Catalyzed Borylation |

|---|---|---|

| Starting materials | Aryl halide + Mg metal | Aryl halide + diboron reagent |

| Catalysts | None (Mg metal) | Pd-based catalysts (e.g., Pd(PPh3)4) |

| Solvents | Mixed solvents (toluene/THF) | THF, dioxane |

| Temperature | 0–60 °C | 80–120 °C |

| Reaction time | Hours (typically 2–5) | 4–18 hours |

| Functional group tolerance | Moderate (sensitive to moisture) | High (compatible with nitro, fluoro groups) |

| Scalability | High, industrially proven | High, adaptable to flow chemistry |

| Yield | 70–90% | 70–90% |

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Difluoro-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol) are used.

Major Products Formed

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (3,4-Difluoro-5-nitrophenyl)boronic acid is in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction . This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids | Pd catalyst, base (e.g., KCO), organic solvent |

| Protodeboronation | Removal of the boronic acid group | Acidic conditions (e.g., HCl) |

Medicinal Chemistry

In medicinal chemistry, derivatives synthesized using this compound serve as intermediates for developing pharmaceuticals. The ability to modify biomolecules through cross-coupling reactions facilitates the investigation of biological pathways.

Case Study: Development of Anticancer Agents

Research has demonstrated that biaryl compounds synthesized via Suzuki coupling can exhibit anticancer properties. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

Materials Science

The compound is also utilized in materials science for synthesizing organic semiconductors. The unique electronic properties imparted by the fluorine and nitro substituents make it suitable for applications in electronic devices.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Organic Semiconductors | Used as a building block for materials with specific electronic properties |

| Sensors | Functionalized surfaces for detecting chemical species |

Mecanismo De Acción

The primary mechanism by which (3,4-Difluoro-5-nitrophenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The following table compares (3,4-Difluoro-5-nitrophenyl)boronic acid with structurally similar compounds, emphasizing substituent positions and functional groups:

Key Observations:

- Substituent Position : Meta-substituted nitro groups (e.g., position 5 in the target compound) enhance enzyme inhibition compared to ortho-substituted derivatives, as seen in studies on R39 inhibition .

- Biological Activity : While phenanthren-9-yl boronic acid exhibits cytotoxicity in triple-negative breast cancer cells, the target compound’s nitro and fluorine substituents may favor proteasome or β-lactamase inhibition due to threonine or serine interactions in enzyme active sites .

Functional Performance in Biochemical Contexts

Enzyme Inhibition:

- R39 Inhibition : Meta-substituted aryl boronic acids (e.g., 3,4-difluoro-5-nitro derivative) show improved inhibition (IC₅₀: 20–30 µM) compared to ortho-substituted analogs, which are poor inhibitors .

- Proteasome Specificity: Peptidyl boronic acids (e.g., PS-341) exhibit nanomolar affinity for proteasomes, but the target compound’s nitro group may sterically hinder binding to cysteine proteases, enhancing selectivity for serine proteases .

Antibacterial Activity:

Monomeric boronic acids like the target compound generally show low antibacterial potency. However, dimeric analogs with optimized linker lengths (1.6–3 nm) exhibit mycobacterial selectivity (MIC: 780–3100 µM) .

Table: Key Research Data on Boronic Acid Derivatives

Actividad Biológica

(3,4-Difluoro-5-nitrophenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound has the molecular formula C6H4BF2NO4, featuring a phenyl ring substituted with two fluorine atoms and a nitro group.

- Applications : It is primarily used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds in complex organic molecules.

Enzyme Inhibition

This compound acts as a potent inhibitor of serine proteases. It forms a reversible covalent bond with the active site serine residue of enzymes such as chymotrypsin and trypsin. This interaction inhibits enzyme activity, making it a valuable tool for studying protease function and regulation .

Molecular Interaction

The mechanism involves the formation of a covalent bond between the boronic acid moiety and the hydroxyl group of the serine residue in the enzyme's active site. This prevents substrate binding and subsequent catalysis, effectively inhibiting enzymatic activity. Additionally, it can modulate gene expression by influencing transcription factors and signaling pathways.

Biochemical Pathways

This compound is involved in various metabolic pathways related to protease inhibition. Its interactions with enzymes affect catalytic activity and metabolic processes, influencing metabolic flux and metabolite levels .

Study 1: Protease Inhibition

A study demonstrated that this compound effectively inhibited serine proteases in vitro. The compound's inhibitory effects were dose-dependent, showing significant inhibition at low concentrations without causing toxicity.

Study 2: Cellular Effects

Research indicated that this compound influences cell signaling pathways through its action on protease-activated receptors. By inhibiting serine proteases, it modulates gene expression and cellular metabolism, leading to altered cell function .

Study 3: Transport and Distribution

The transport mechanisms of this compound within cells include passive diffusion and active transport. Its distribution is crucial for biological activity, requiring localization to target enzymes for effective action.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Protease Inhibition | Inhibits serine proteases like chymotrypsin and trypsin through reversible covalent bonding. |

| Cell Signaling Modulation | Affects signaling pathways involving protease-activated receptors; alters gene expression. |

| Metabolic Pathway Interaction | Influences metabolic flux by modulating enzyme activity and gene expression related to proteolysis. |

| Transport Mechanisms | Undergoes passive diffusion and active transport; localization is essential for biological efficacy. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can undergo metabolism through conjugation reactions and is typically excreted via urine. Stability under standard storage conditions has been noted, although degradation may occur under extreme conditions .

Q & A

Q. What are the key challenges in synthesizing (3,4-Difluoro-5-nitrophenyl)boronic acid, and how can they be addressed methodologically?

Boronic acids are often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct functionalization of aromatic precursors. Challenges include purification due to boronic acid instability and competing side reactions (e.g., protodeboronation). To mitigate this, intermediates like boronic esters or prodrugs are synthesized first, as they are more stable and easier to purify . For nitro-substituted derivatives, regioselective nitration and fluorination steps must be optimized to avoid over-oxidation or undesired positional isomers .

Q. How can boronic acid-diol binding kinetics be experimentally measured, and what factors influence binding affinity?

Stopped-flow fluorescence spectroscopy is a robust method to determine binding kinetics. For example, studies using isoquinolinylboronic acids showed that binding to sugars (e.g., D-fructose, D-glucose) reaches equilibrium within seconds, with kon values correlating with thermodynamic affinity. Key factors include pH (optimal at physiological pH), diol stereochemistry, and boronic acid substituents (electron-withdrawing groups enhance Lewis acidity) . Surface plasmon resonance (SPR) can also quantify glycoprotein interactions, though non-specific binding must be minimized using optimized buffer systems (e.g., borate buffers) .

Advanced Research Questions

Q. What mechanistic insights explain the role of boronic acids in palladium-catalyzed regioselective decarbonylation reactions?

In Pd-catalyzed reactions, boronic acids act as directing groups by coordinating to palladium, facilitating selective C–C bond cleavage. For instance, in ortho-aldehyde decarbonylation, the boronic acid stabilizes the Pd intermediate, enabling exclusive selectivity for ortho-position activation. Experimental validation via control reactions (e.g., omitting boronic acids) confirmed its necessity in the catalytic cycle . Computational studies (DFT) could further elucidate transition-state geometries and electronic effects of fluorine/nitro substituents.

Q. How can boronic acid derivatives be tailored for selective glycoprotein capture in complex biological matrices?

Immobilized boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) bind glycoproteins via cis-diol interactions. However, selectivity depends on secondary interactions (e.g., hydrophobic or ionic). Methodological strategies include:

Q. What analytical techniques are optimal for characterizing boronic acid-containing peptides, and how can dehydration/trimerization artifacts be avoided?

MALDI-TOF MS is effective but requires derivatization to prevent boroxine formation. Pre-treatment with diols (e.g., 1,2-ethanediol) converts boronic acids to cyclic esters, stabilizing the analyte . For sequencing, tandem MS (MS/MS) with collision-induced dissociation (CID) can resolve boronic acid-modified peptides. Alternatively, arginine-specific labeling (e.g., 2,3-butanedione) enhances ionization efficiency .

Methodological Design Questions

Q. How can photoswitchable boronic acids be engineered for spatiotemporal control of diol binding in drug delivery systems?

Azobenzene-boronic acid conjugates enable light-dependent binding. The E isomer exhibits weak binding, while Z isomerization (triggered by visible light) enhances affinity by ~20-fold. Applications include:

Q. What strategies improve the anticancer activity of boronic acid arylidene heterocycles, and how can structure-activity relationships (SAR) be systematically studied?

SAR studies should focus on:

- Heterocycle variation : Pyridine, imidazole, or furan moieties modulate solubility and target engagement.

- Substituent effects : Nitro and fluorine groups enhance electrophilicity and membrane permeability.

- Boron coordination : Chelation with transition metals (e.g., Pt, Ru) may synergize cytotoxicity. High-throughput screening against cancer cell lines (e.g., glioblastoma) paired with computational docking (e.g., AutoDock) identifies optimal scaffolds .

Data Contradiction Analysis

Q. Why do some studies report rapid boronic acid-diol binding equilibrium (<10 seconds), while others observe slower kinetics in glycoprotein interactions?

Discrepancies arise from system complexity:

- Small-molecule sugar binding (e.g., fructose) involves fewer steric constraints, enabling rapid equilibration .

- Glycoprotein interactions involve multivalent binding and structural hindrance, slowing kinetics. SPR studies show that buffer composition (e.g., 0.1 M HEPES vs. borate) significantly alters binding rates .

Emerging Applications

Q. Can boronic acid-functionalized carbon dots (B-CDs) achieve selective detection of Gram-positive bacteria, and what mechanistic principles underlie this specificity?

B-CDs exploit boronic acid-diol interactions with bacterial surface glycolipids. Gram-positive species (e.g., Staphylococcus aureus) have thicker peptidoglycan layers rich in diols, enabling stronger binding than Gram-negative bacteria. Fluorescence quenching or enhancement upon binding provides rapid, label-free detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.